molecular formula C14H13NO2 B12004137 (2-Hydroxy-5-methylphenyl)(phenyl)methanone oxime CAS No. 64712-30-7

(2-Hydroxy-5-methylphenyl)(phenyl)methanone oxime

Cat. No.: B12004137
CAS No.: 64712-30-7
M. Wt: 227.26 g/mol
InChI Key: OFNQACPWWOTIFY-CCEZHUSRSA-N
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Preparation Methods

The synthesis of SALOR-INT L496804-1EA typically involves the reaction of 2-hydroxy-5-methylbenzophenone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

SALOR-INT L496804-1EA undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

SALOR-INT L496804-1EA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of SALOR-INT L496804-1EA involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

SALOR-INT L496804-1EA can be compared with other benzophenone oxime derivatives, such as:

Properties

CAS No.

64712-30-7

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methylphenol

InChI

InChI=1S/C14H13NO2/c1-10-7-8-13(16)12(9-10)14(15-17)11-5-3-2-4-6-11/h2-9,16-17H,1H3/b15-14+

InChI Key

OFNQACPWWOTIFY-CCEZHUSRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C(=N/O)/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=NO)C2=CC=CC=C2

Origin of Product

United States

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